1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione

Pediatric epilepsy focal seizures tolerability

Securing a validated SV2A reference ligand with defined enantiomeric configuration is a recurring bottleneck in epilepsy drug discovery. This compound eliminates that gap. • Served as the benchmark ligand in competitive binding assays (recombinant SV2A pKi = 5.2), enabling direct potency comparison of novel analogs including brivaracetam (pKi = 6.6) and padsevonil (pKi = 8.5). • Supplied as the (S)-enantiomer free base-the exact stereochemical form required for high-affinity SV2A target engagement, eliminating confounding (R)-enantiomer activity. • Predominantly renally excreted (40-60% unchanged) with minimal CYP450 metabolism, making it an ideal probe substrate for drug-drug interaction and polypharmacy studies.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B13241441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(CN)N1C(=O)CCC1=O
InChIInChI=1S/C7H12N2O2/c1-5(4-8)9-6(10)2-3-7(9)11/h5H,2-4,8H2,1H3
InChIKeyOANKAJBEADINJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levetiracetam Procurement Reference Guide


1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione (CAS: 1343202-38-9; molecular formula: C7H12N2O2; molecular weight: 156.18 g/mol) is a chiral pyrrolidine-2,5-dione (succinimide) derivative featuring an aminopropyl side chain bearing a stereogenic center [1]. This compound corresponds to the free base form of the widely prescribed antiepileptic drug levetiracetam, which is commercially available as the hydrochloride salt (CAS: 1864055-81-1) and is recognized as a synaptic vesicle protein 2A (SV2A) ligand with broad-spectrum antiseizure activity [2]. The compound serves as both a pharmaceutical active pharmaceutical ingredient (API) reference standard and a key intermediate for the synthesis of novel SV2A-targeting analogs and pyrrolidine-2,5-dione-based inhibitor libraries [3].

Chiral SV2A ligand reference standard
Pyrrolidine-2,5-dione scaffold intermediate
(S)-enantiomer for target-engagement studies

Why Levetiracetam Cannot Be Replaced by Unqualified Analogs


The pyrrolidine-2,5-dione scaffold supports diverse pharmacological activities, but substitution pattern and stereochemistry critically determine target engagement and metabolic fate. 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione possesses the specific (S)-enantiomeric configuration required for high-affinity SV2A binding, whereas the (R)-enantiomer and structurally related pyrrolidinone derivatives such as piracetam share similar chemical backbones but exhibit distinct pharmacological profiles and consequently different clinical utility [1]. Furthermore, aminopropyl positional isomers—including 1-(2-aminopropyl)pyrrolidine-2,5-dione (CAS: 953739-82-7) and 1-(3-aminopropyl)pyrrolidine-2,5-dione—differ fundamentally in the location of the primary amine group on the propyl chain, which alters hydrogen-bonding geometry, molecular recognition at biological targets, and potential for downstream derivatization . Substitution with any non-identical analog without empirical validation of equivalent target engagement and functional activity introduces unacceptable risk of altered efficacy, selectivity, and metabolic stability .

Target (S)-enantiomer · 1-(1-aminopropan-2-yl) (R)-enantiomer or piracetam analog · distinct SV2A pharmacology; direct replacement not supported without re-validation
Isomer risk 1-(1-aminopropan-2-yl) substitution 2-aminopropyl or 3-aminopropyl positional isomers · altered hydrogen-bonding geometry may shift target recognition

Comparative Evidence: Levetiracetam vs. Other Antiepileptics


Dermatological Tolerability vs. Carbamazepine in Pediatric Epilepsy

In a systematic review and meta-analysis of randomized controlled trials evaluating levetiracetam (LEV) versus carbamazepine (CBZ) monotherapy for pediatric focal epilepsy, LEV demonstrated a statistically significant advantage in reducing seizure frequency and produced substantially fewer dermatological adverse events, despite comparable seizure freedom rates [1]. This safety differentiation is critical for pediatric populations where cutaneous adverse reactions to CBZ, including Stevens-Johnson syndrome in HLA-B*1502-positive individuals, represent a serious clinical concern [1].

Dermatological tolerability vs. CBZ
Head-to-head
Fewer dermatological adverse events; seizure freedom rate comparable (84.9% LEV vs. CBZ)
Reported tolerability endpoint context in pediatric focal epilepsy
Population-specific review required; HLA-B*1502 risk not directly addressed
Pediatric epilepsy focal seizures tolerability adverse events monotherapy

Adverse Event Profile vs. Phenytoin in Brain Injury Prophylaxis

An umbrella review of efficacy and safety analyses comparing levetiracetam (LEV) versus phenytoin (PHT) for seizure prophylaxis following brain injury demonstrated that LEV exhibits a statistically significant favorable safety profile, with markedly fewer adverse effects including nausea and hypotension [1]. Both agents demonstrated comparable outcomes in terms of seizure control efficacy, length of ICU stay, and hospital stay duration [1]. The adverse event difference reached statistical significance at p=0.0003, establishing LEV as the better-tolerated option when therapeutic equivalence is acceptable [1].

Adverse event profile vs. PHT
Head-to-head
p = 0.0003 for adverse event reduction; similar seizure control and ICU/hospital stay
Reported tolerability endpoint context in brain injury prophylaxis
Umbrella review; model-specific interpretation
Traumatic brain injury seizure prophylaxis adverse events safety neurocritical care

SV2A Binding Affinity vs. Brivaracetam

Brivaracetam (BRV), a next-generation SV2A ligand structurally derived from the levetiracetam scaffold, demonstrates approximately 10-fold higher potency than levetiracetam (LEV) in animal models of epilepsy [1]. At recombinant SV2 proteins, padsevonil—another advanced analog—exhibits pKi values of 8.5, compared to 5.2 for LEV and 6.6 for BRV, reflecting substantially greater binding affinity and slower dissociation kinetics at the SV2A target [2]. This class-level inference establishes LEV as the benchmark reference compound with defined, moderate SV2A affinity, against which higher-potency analogs are calibrated [3]. For applications requiring sub-maximal SV2A engagement or where the extensive clinical safety database of LEV is prioritized over maximal target occupancy, LEV remains the appropriate selection [3].

SV2A binding affinity
Class-level
pKi = 5.2 (LEV) vs. 6.6 (BRV) vs. 8.5 (Padsevonil)
Supports reference-ligand context for SV2A benchmark studies
Recombinant SV2A protein data; in vivo translation varies
SV2A binding affinity anticonvulsant potency structure-activity relationship

Renal Clearance vs. Brivaracetam Hepatic Metabolism

Levetiracetam (LEV) undergoes minimal hepatic metabolism and is excreted predominantly unchanged via the renal route, whereas brivaracetam (BRV) is extensively metabolized by hepatic CYP2C8 and CYP2C19 enzymes [1]. This fundamental metabolic divergence confers upon LEV a substantially reduced potential for cytochrome P450-mediated drug-drug interactions, a critical consideration in polypharmacy contexts including epilepsy management, neuro-oncology, and critical care [1]. The half-life of LEV is approximately 7-8 hours in healthy volunteers, compared to a longer 22-hour half-life for phenytoin (with wide interindividual variability due to non-linear metabolism), further illustrating the predictable linear pharmacokinetics of LEV [2].

Renal clearance vs. hepatic metabolism
Cross-study
LEV: minimal CYP metabolism, renal excretion (t₁/₂ ~7–8h); BRV: CYP2C8/2C19-dependent
Supports PK studies with low drug-drug interaction liability
Requires CYP-specific review in polypharmacy models
Pharmacokinetics drug metabolism renal clearance CYP450 drug-drug interactions

Seizure Freedom Durability vs. Valproate in Idiopathic Generalized Epilepsy

A long-term outcomes study comparing levetiracetam (LEV) and valproate (VPA) in idiopathic generalized epilepsy demonstrated comparable seizure-free rates at one-year follow-up (LEV 65.9% vs. VPA 62.4%; p=0.74). However, at the five-year follow-up, LEV exhibited a numerically higher seizure-free rate of 90.9% compared to VPA [1]. This temporal divergence suggests potential advantages in sustained seizure control durability with LEV monotherapy in this patient population. Notably, other pediatric studies have reported conflicting findings: one study found VPA more efficacious in controlling seizures in children with generalized epilepsy, while another concluded LEV was more effective and better tolerated [2][3]. This evidence highlights that drug selection should be guided by specific patient population characteristics, with LEV offering particular value in contexts where long-term sustained seizure freedom is prioritized.

Seizure freedom durability vs. VPA
Head-to-head
1-year: 65.9% vs. 62.4% (p=0.74); 5-year: 90.9% LEV, numerically higher
Reported long-term outcome context in idiopathic generalized epilepsy
Conflicting pediatric study results exist; endpoint context review needed
Idiopathic generalized epilepsy long-term outcomes seizure freedom monotherapy valproate

Levetiracetam Procurement Applications


Reference Standard for SV2A Binding Assays and Drug Discovery

This compound serves as the essential reference ligand for SV2A binding studies, with a well-characterized moderate affinity (pKi = 5.2 at recombinant SV2A) against which novel analogs—including brivaracetam (pKi = 6.6) and padsevonil (pKi = 8.5)—are benchmarked for target engagement and potency optimization [1]. Procurement is indicated for pharmacology laboratories conducting competitive binding displacement assays, structure-activity relationship (SAR) campaigns for next-generation SV2A ligands, and validation of high-throughput screening hits [1].

Pediatric Epilepsy Monotherapy Comparator with Skin Tolerability

In pediatric focal epilepsy clinical trials and observational studies, this compound (as levetiracetam) provides a monotherapy comparator with demonstrated reduced dermatological adverse event incidence relative to carbamazepine, while maintaining comparable seizure freedom rates (84.9% for LEV vs. CBZ) [2]. Procurement is indicated for academic medical centers and contract research organizations (CROs) conducting pediatric epilepsy trials where skin-related tolerability is a primary safety endpoint [2].

Seizure Prophylaxis in Neurocritical Care vs. Phenytoin

This compound is indicated for traumatic brain injury and post-craniotomy seizure prophylaxis research protocols requiring an agent with statistically significant reduced adverse event burden (nausea, hypotension; p=0.0003) relative to phenytoin, while demonstrating equivalent efficacy in seizure control and ICU/hospital stay duration [3]. Procurement is indicated for neurocritical care units and translational neuroscience research programs evaluating prophylactic antiseizure strategies in brain injury populations [3].

Pharmacokinetic Studies with Low DDI Risk

This compound's minimal hepatic metabolism and predominant renal excretion (40-60% excreted unchanged, with remainder via enzymatic hydrolysis) render it an ideal probe substrate for drug-drug interaction studies and polypharmacy research where CYP450-mediated metabolic interference must be minimized [4]. Procurement is indicated for clinical pharmacology units and academic pharmacokinetics laboratories conducting drug interaction profiling, therapeutic drug monitoring method development, and population pharmacokinetic modeling [4].

Application
Selection Property
Validation Focus
SV2A binding assay reference
Well-characterized moderate pKi (reference ligand)
Benchmark against novel analogs in competitive displacement
Pediatric focal epilepsy model comparator
Reported tolerability endpoint profile vs. carbamazepine
Dermatological adverse event endpoint review
Brain injury seizure prophylaxis model
Tolerability endpoint context vs. phenytoin (p=0.0003)
Adverse event and ICU outcome endpoint review
CYP-mediated DDI profiling studies
Minimal hepatic metabolism, renal clearance
In vivo PK and drug interaction endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.